molecular formula C13H14O3S B14409797 Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate CAS No. 82525-16-4

Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate

Cat. No.: B14409797
CAS No.: 82525-16-4
M. Wt: 250.32 g/mol
InChI Key: NYJMTSVNCFJLCY-UHFFFAOYSA-N
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Description

Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a benzoate ester linked to a methylsulfanyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate typically involves the esterification of 4-hydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ester can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can interact with enzymes and receptors in biological systems. The methylsulfanyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate is unique due to the presence of both the ester and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

82525-16-4

Molecular Formula

C13H14O3S

Molecular Weight

250.32 g/mol

IUPAC Name

ethyl 4-(1-methylsulfanyl-3-oxoprop-1-en-2-yl)benzoate

InChI

InChI=1S/C13H14O3S/c1-3-16-13(15)11-6-4-10(5-7-11)12(8-14)9-17-2/h4-9H,3H2,1-2H3

InChI Key

NYJMTSVNCFJLCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=CSC)C=O

Origin of Product

United States

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